molecular formula C22H19N3O4 B138421 Tadalafil, (6S,12aR)- CAS No. 171596-28-4

Tadalafil, (6S,12aR)-

Cat. No. B138421
CAS RN: 171596-28-4
M. Wt: 389.4 g/mol
InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N
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Description

Tadalafil is a medication primarily used for treating erectile dysfunction, pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia. It functions as a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). Clinical trials have demonstrated its efficacy in improving exercise ability, delaying clinical worsening, and enhancing health-related quality of life (HR-QOL) scores in patients with PAH . Tadalafil's chemical name is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, and it was first discovered in 2003 .

Synthesis Analysis

The discovery of tadalafil involved the modification of a hydantoin ring in a lead compound, which led to the creation of a highly potent and selective PDE5 inhibitor. The key steps in the synthesis included the introduction of a piperazinedione ring and a 3,4-methylenedioxy substitution on the phenyl ring. The absolute configuration of tadalafil as the (6R,12aR) enantiomer was found to be the most active form for PDE5 inhibition . An alternative synthesis method has been described, which features a Pictet–Spengeler type reaction and a double amidation process using sarcosine ethyl ester hydrochloride .

Molecular Structure Analysis

Tadalafil's molecular structure includes a piperazinedione ring and a 3,4-methylenedioxyphenyl group, which are crucial for its PDE5 inhibitory activity. The chirality of tadalafil is significant for its pharmacological profile, with the (6R,12aR) configuration being the most active enantiomer . The structural elucidation of tadalafil analogues has been performed using various analytical techniques, including high-resolution mass spectrometry, chiroptical methods, and NMR spectroscopy .

Chemical Reactions Analysis

Tadalafil's mechanism of action involves the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and improved blood flow. It has been shown to integrate nitric oxide (NO) and hydrogen sulfide (H2S) signaling pathways to inhibit high glucose-induced matrix protein synthesis in podocytes, which is significant for its potential use in treating diabetic kidney disease . Additionally, tadalafil analogues have been synthesized to explore different pharmacological profiles, including selective PDE5 inhibition and histone deacetylase (HDAC) inhibition, which may have implications for anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tadalafil contribute to its pharmacokinetic profile, which includes oral bioavailability and a long half-life that allows for once-daily dosing. Chiral separation techniques have been developed to distinguish between tadalafil and its isomers, which is important for quality control and ensuring the correct enantiomer is used for therapeutic purposes . The high selectivity of tadalafil for PDE5 over other phosphodiesterases is a key feature that minimizes potential side effects and off-target interactions .

Scientific Research Applications

Phosphodiesterase 5 (PDE5) Inhibition and Beyond

Tadalafil, primarily known for inhibiting phosphodiesterase 5 (PDE5), has demonstrated high selectivity for PDE5 over other isoenzymes, indicating potential therapeutic applications beyond its initial scope. It has been explored for the treatment of conditions such as pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH). Interestingly, ongoing research is investigating the potential of tadalafil for non-urological conditions, including various circulatory disorders (like ischemia injury and myocardial infarction), neurodegenerative disorders, and cognitive impairments. The structure of tadalafil, with two chiral carbons, forms the basis of its selective action, and the 6R, 12aR isomer specifically exhibits the most potent inhibitory activity for PDE5, showcasing the importance of its stereochemistry in its pharmacological profile (Ahmed, 2018).

Structural Derivatives and Analogs

The exploration of tadalafil analogs has led to the development of compounds with varied pharmacological profiles. Specifically, the modification of tadalafil's structure to include a hydrophilic side chain has resulted in derivatives showing moderate inhibitory activity on PDE5, broadening the potential therapeutic applications of these compounds. The structural modifications, particularly focusing on the side chain arising from the piperazinedione nitrogen, have been a focal point in designing novel derivatives with distinct pharmacological actions (ElHady et al., 2015).

Therapeutic Applications in Cardiovascular and Neurological Disorders

Recent studies have highlighted the potential use of tadalafil in various cardiovascular and neurological conditions. For instance, its use in PAH to improve exercise capacity and its potential in treating conditions like myocardial infarction and heart failure are under scrutiny. Moreover, there's an interest in investigating the role of tadalafil in neurodegenerative disorders and conditions involving cognitive impairment, suggesting a broad spectrum of potential therapeutic applications beyond its initial indications (Ahmed, 2018).

Stereochemistry and Potency

The stereochemistry of tadalafil, particularly the 6R,12aR isomer, plays a crucial role in its potency and specificity as a PDE5 inhibitor. The precise configuration of tadalafil and its analogs has been a subject of study, confirming the significance of the 6R,12aR configuration in exhibiting the most potent inhibitory activities of PDE5, a key factor in its therapeutic applications (Fukiwake et al., 2021).

Mechanism of Action

Target of Action

Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . The primary role of PDE5 is to regulate the concentration of cGMP, which plays a crucial role in physiological processes like smooth muscle relaxation .

Mode of Action

Tadalafil interacts with its target, PDE5, by inhibiting its activity. This inhibition prevents the breakdown of cGMP . As a result, the concentration of cGMP increases, leading to a series of downstream effects. The most common therapeutic effect of Tadalafil is the relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide/cGMP pathway . In this pathway, nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. The increased cGMP then activates cGMP-dependent protein kinase (PKG), leading to a cascade of protein activations that result in various physiological effects .

Pharmacokinetics

Tadalafil exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively .

Result of Action

The primary result of Tadalafil’s action is the relaxation of smooth muscle in the penis, allowing the corpus cavernosum to fill with blood and produce an erection . This effect is dependent on sexual stimulation. In addition, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .

Action Environment

The action of Tadalafil is influenced by various environmental factors. For example, the presence of sexual stimulation is necessary for Tadalafil to exert its therapeutic effect in erectile dysfunction . Furthermore, the efficacy of Tadalafil can be influenced by the patient’s health status, such as renal impairment .

Safety and Hazards

Tadalafil is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Tadalafil is a clinically approved phosphodiesterase-5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension . It contains two chiral carbons, and the marketed isomer is the 6R, 12aR isomer with a methyl substituent on the terminal nitrogen of the piperazinedione ring . Future research may focus on designing Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen to interact with particular hydrophilic residues in the binding pocket .

properties

IUPAC Name

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-IERDGZPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171596-28-4
Record name Tadalafil, (6S ,12aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TADALAFIL, (6S ,12AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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